4-(1-Hydroxypropan-2-yl)azetidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75486-38-3 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
4-(1-hydroxypropan-2-yl)azetidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4(3-8)5-2-6(9)7-5/h4-5,8H,2-3H2,1H3,(H,7,9) |
InChI Key |
BWMRFFJBRCEWGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1CC(=O)N1 |
Origin of Product |
United States |
Retrosynthetic Analysis and Advanced Synthetic Methodologies
Strategic Disconnections for the Azetidin-2-one (B1220530) Core
Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For the azetidin-2-one core, several strategic disconnections can be envisioned, primarily revolving around the formation of the four-membered ring.
[2+2] Cycloaddition Pathways to Azetidin-2-one Derivatives
One of the most powerful and widely employed methods for constructing the azetidin-2-one ring is the [2+2] cycloaddition reaction. This approach involves the formal cycloaddition of a two-carbon component and a two-atom component (typically a C=N bond).
The Staudinger synthesis, discovered by Hermann Staudinger in 1907, is the seminal [2+2] cycloaddition of a ketene (B1206846) with an imine to furnish a β-lactam. The reaction is not a concerted pericyclic reaction but rather proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. Subsequent ring closure of this intermediate yields the azetidin-2-one ring.
The stereochemical outcome of the Staudinger reaction can be influenced by several factors, including the nature of the substituents on both the ketene and the imine, the solvent, and the reaction temperature. The relative stereochemistry at C3 and C4 of the β-lactam ring is determined during the ring-closure step of the zwitterionic intermediate. Generally, electron-donating groups on the ketene and electron-withdrawing groups on the imine favor the formation of cis-β-lactams, while the opposite substitution pattern tends to yield trans-β-lactams.
Mechanistic Considerations in Staudinger Synthesis
| Step | Description | Key Factors Influencing Stereochemistry |
| 1 | Nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. | Electronic nature of substituents on the imine and ketene. |
| 2 | Formation of a zwitterionic intermediate. | Stabilization of the zwitterion can influence the rate of ring closure. |
| 3 | Conrotatory ring closure of the zwitterionic intermediate. | Competition between rotation around the C-C bond and ring closure determines the final stereochemistry (cis vs. trans). |
A common and practical variation of the Staudinger synthesis involves the in situ generation of ketenes from acid chlorides in the presence of a tertiary amine base, such as triethylamine. This method avoids the need to handle often unstable and reactive ketenes. The acid chloride is treated with the base to form a ketene, which is then immediately trapped by the imine present in the reaction mixture to yield the β-lactam. This approach is widely used for the synthesis of a diverse range of substituted azetidin-2-ones.
Another notable cycloaddition strategy is the Kinugasa reaction, which involves the copper-catalyzed reaction of a nitrone with a terminal alkyne to produce a β-lactam. This method offers a distinct advantage as it does not require the pre-formation of an imine.
Cyclization Approaches from Open-Chain Precursors (e.g., β-Amino Acids, β-Lactones)
An alternative to cycloaddition reactions is the intramolecular cyclization of open-chain precursors. The most direct precursors are β-amino acids. Dehydrative cyclization of β-amino acids using various coupling agents can lead to the formation of the corresponding β-lactam. This method is conceptually simple; however, it can be challenging to achieve efficient cyclization without competing polymerization or other side reactions.
β-Lactones can also serve as precursors to azetidin-2-ones. Ring-opening of a β-lactone with an amine followed by intramolecular cyclization can provide the desired β-lactam.
Radical and Anionic Cyclization Methodologies
While less common than cycloaddition and ionic cyclization methods, radical and anionic cyclization approaches have also been developed for the synthesis of the azetidin-2-one ring. These methods often involve the cyclization of suitably functionalized open-chain precursors containing a nitrogen atom and a radical or anionic acceptor.
Targeted Synthesis of 4-(1-Hydroxypropan-2-yl)azetidin-2-one: Addressing Stereocontrol
The synthesis of this compound presents a significant stereochemical challenge, as it contains two stereocenters: one at the C4 position of the azetidin-2-one ring and another at the C1 position of the propan-2-yl side chain. A successful synthesis must therefore control the relative and absolute stereochemistry of these two centers.
A plausible synthetic strategy for this compound could involve a Staudinger [2+2] cycloaddition between a suitable ketene or ketene equivalent and an imine derived from 1-aminopropan-2-ol. The hydroxyl group would likely need to be protected during the cycloaddition reaction.
Proposed Synthetic Approach and Stereocontrol
A potential retrosynthetic disconnection for this compound is shown below:
To control the stereochemistry, a chiral auxiliary could be incorporated into either the imine or the ketene precursor. For instance, a chiral amine could be used to form the imine, which could then direct the stereochemical outcome of the cycloaddition.
Alternatively, a related synthetic intermediate, 3-isopropenylazetidin-2-one, could be synthesized and subsequently functionalized to introduce the desired hydroxypropyl side chain at the C4 position. This could potentially be achieved through hydroboration-oxidation or other stereoselective olefin functionalization reactions.
The synthesis of the structurally related 3-(1-hydroxyethyl)azetidin-2-ones, key intermediates for carbapenem antibiotics, often involves the stereoselective reduction of a corresponding ketone or the stereoselective addition of a nucleophile to an aldehyde. Similar strategies could be adapted for the synthesis of the target molecule. For example, a 4-acetylazetidin-2-one derivative could be stereoselectively reduced to afford the desired 4-(1-hydroxyethyl)azetidin-2-one. Subsequent methylation of the acetyl group prior to reduction could potentially lead to the 4-(1-hydroxypropan-2-yl) side chain, although controlling the stereochemistry of the second chiral center would be a critical challenge.
Key Stereochemical Considerations
| Stereocenter | Potential Control Strategy |
| C4 of Azetidin-2-one | Diastereoselective [2+2] cycloaddition using a chiral imine or a chiral catalyst. |
| C1 of Hydroxypropyl side chain | Stereoselective reduction of a precursor ketone or stereoselective functionalization of an alkene. |
Further research and development are necessary to establish a robust and stereoselective synthetic route to this compound. The methodologies outlined above provide a solid foundation for such investigations.
Diastereoselective Synthetic Routes
Diastereoselective synthesis aims to produce a specific diastereomer from a starting material that already contains a chiral center. This is typically achieved by using either a chiral auxiliary to guide the reaction or by leveraging the stereochemical information inherent in the substrate itself.
Auxiliary-Controlled Stereoselectivity
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. In the context of β-lactam synthesis, the Staudinger reaction—a [2+2] cycloaddition of a ketene and an imine—is a widely used method where this strategy can be applied illinois.edu.
By attaching a chiral auxiliary to the imine component, the two faces of the imine become diastereotopic. The approach of the ketene is then sterically biased, leading to the preferential formation of one diastereomer of the azetidin-2-one ring. A variety of chiral amines, often derived from natural products, can be used to prepare the chiral imines. For instance, imines prepared from enantiopure 1-aminoindane have been used in the synthesis of 3-benzyl-β-lactams, achieving complete trans-diastereoselectivity mdpi.com. The choice of auxiliary, solvent, and reaction temperature can significantly influence the degree of diastereoselectivity.
Table 1: Examples of Chiral Auxiliaries in Diastereoselective β-Lactam Synthesis Note: This table presents data for analogous β-lactam syntheses to illustrate the principle of auxiliary control.
| Chiral Auxiliary Source | Reactant Modified | Diastereomeric Ratio (trans:cis or R:S) | Reference |
|---|---|---|---|
| (R)-1-Phenylethylamine | Imine | Varies with substrate | mdpi.com |
| (S)-1-Aminoindane | Imine | >99:1 (trans) | mdpi.com |
| (S)-2-Amino-1,1-diphenyl-propan-1-ol | Ketene (as ester enolate) | Up to 94:6 er | illinois.edu |
Substrate-Controlled Diastereoselection
In substrate-controlled diastereoselection, a pre-existing stereocenter within one of the reacting molecules dictates the stereochemistry of the newly formed chiral centers. This approach avoids the need for an external auxiliary. For the synthesis of this compound, a precursor containing a stereocenter that will become part of the final structure can be used to direct the cyclization.
For example, a chiral aldehyde containing the stereocenter of the future side chain could be condensed with an amine to form a chiral imine. The subsequent cycloaddition with a ketene would proceed under the stereodirecting influence of the side-chain's chiral center. Alternatively, an acyclic amino acid precursor that already contains all the necessary carbon atoms and stereocenters for both the ring and the side chain can be cyclized. The stereochemistry of the cyclization to form the azetidin-2-one ring is influenced by the existing stereocenters, often with a preference for forming the thermodynamically more stable diastereomer.
Enantioselective Synthetic Methodologies
Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other from achiral or racemic precursors, often through the use of a chiral catalyst or by starting from a naturally occurring chiral molecule.
Asymmetric Catalysis for Azetidin-2-one Ring Formation
Asymmetric catalysis has emerged as a powerful tool for the synthesis of β-lactams, offering an atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. Several catalytic systems have been developed for the enantioselective formation of the azetidin-2-one ring.
One of the most successful approaches involves the use of chiral nucleophilic catalysts to mediate the Staudinger reaction acs.orgjhu.edu. In this methodology, a chiral amine catalyst, such as a quinine derivative, activates the ketene or the imine, creating a chiral environment for the [2+2] cycloaddition. This strategy has been shown to produce β-lactams with high yields and excellent enantioselectivities illinois.edujhu.edu. Another advanced method is the palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation, which can form the β-lactam ring with high enantiomeric excess (up to 94% ee) nsf.gov. Biocatalytic methods, employing engineered enzymes, have also been developed for the asymmetric synthesis of β-lactams via intramolecular C-H amidation, achieving outstanding enantioselectivity (99% ee) nih.gov.
Table 2: Asymmetric Catalytic Systems for β-Lactam Synthesis
| Catalyst Type | Reaction | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Chiral Amine (Benzoylquinine) | Ketene-Imine Cycloaddition | Up to 96% | jhu.edu |
| Palladium(II) / Chiral Ligand | Intramolecular C-H Amidation | Up to 94% | nsf.gov |
| Engineered Myoglobin | Intramolecular C-H Amidation | 99% | nih.gov |
| Lithium Amide / Chiral Ligand | Ester Enolate-Imine Cyclization | Up to 94:6 er | illinois.edu |
Chiral Pool Approaches Utilizing Stereodefined Precursors
The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, or hydroxy acids, as starting materials nih.gov. This approach elegantly transfers the existing stereochemistry of the starting material to the target molecule, circumventing the need for asymmetric induction steps.
For this compound, several chiral pool precursors are viable. L-Aspartic acid, for example, is a well-established starting material for the synthesis of 4-substituted azetidin-2-ones, providing the (S)-stereocenter at the C4 position of the ring google.comnih.gov. The synthesis would involve the transformation of the side-chain carboxylic acid of aspartic acid into the desired 1-hydroxypropan-2-yl group. Alternatively, a stereodefined precursor for the side chain, such as (S)- or (R)-lactic acid or alanine, could be synthesized and then coupled to a suitable azetidin-2-one synthon. This ensures the correct stereochemistry of the side chain, which can then be used in a substrate-controlled ring formation.
Convergent and Linear Synthesis Strategies for the 4-(1-Hydroxypropan-2-yl) Moiety
For the 4-(1-hydroxypropan-2-yl) moiety, both strategies can be envisioned:
Convergent Strategy: A more efficient convergent strategy would involve the separate synthesis of two key building blocks:
Fragment A: An azetidin-2-one core with a reactive functional group at the C4 position, such as an aldehyde (4-formylazetidin-2-one) or a good leaving group (4-acetoxyazetidin-2-one) researchgate.netresearchgate.net.
Fragment B: The enantiopure 1-hydroxypropan-2-yl side chain, prepared from a chiral pool starting material like (S)-lactic acid or (S)-alanine. This fragment would be converted into a suitable nucleophilic or electrophilic coupling partner, such as an organometallic reagent or a phosphorane ylide.
Chemoselective Transformations and Protecting Group Strategies During Synthesis
The synthesis of a molecule with multiple functional groups like this compound necessitates a careful selection of chemoselective reactions and the strategic use of protecting groups to avoid unwanted side reactions. The hydroxyl groups in the side chain and potentially a nitrogen protecting group on the β-lactam ring require orthogonal protection strategies to allow for their selective manipulation.
A plausible retrosynthetic analysis of this compound would disconnect the molecule at the C4-side chain bond and the N1-C2 amide bond, suggesting a convergent synthesis. A key step would be the [2+2] cycloaddition of a ketene and an imine, a classic Staudinger reaction, to form the β-lactam ring. nih.govorganic-chemistry.orgwikipedia.org The imine precursor would need to incorporate the protected 1-hydroxypropan-2-yl moiety.
Protecting Group Strategies:
The 1,2-diol functionality in the side chain is particularly susceptible to oxidation and other transformations. Therefore, its protection is crucial. Several strategies can be employed:
Acetonide Protection: The diol can be protected as an acetonide by reacting the precursor with acetone in the presence of an acid catalyst. This protecting group is stable under neutral and basic conditions and can be readily removed under acidic conditions.
Silyl Ethers: The hydroxyl groups can be individually or simultaneously protected as silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. The choice of silyl group allows for differential protection and deprotection based on steric hindrance and reaction conditions.
Benzyl Ethers: Benzyl ethers offer robust protection for hydroxyl groups under a wide range of conditions and can be removed by hydrogenolysis, which is a mild and selective method.
The nitrogen of the azetidin-2-one can also be protected, often with groups like the p-methoxyphenyl (PMP) group, which can be removed oxidatively with ceric ammonium nitrate (CAN), or a benzyl group, removable by hydrogenolysis.
Chemoselective Transformations:
A key chemoselective transformation in the synthesis of the side chain would be the reduction of a ketone to a secondary alcohol. For instance, a precursor like 4-(1-oxopropan-2-yl)azetidin-2-one could be chemoselectively reduced to the desired this compound. This reduction needs to be performed without affecting the lactam carbonyl group. Reagents like sodium borohydride (NaBH4) in a protic solvent are often suitable for such selective ketone reductions.
| Functional Group | Protecting Group | Deprotection Conditions |
| 1,2-Diol | Acetonide | Mild acid (e.g., acetic acid in water/THF) |
| Primary Hydroxyl | TBDMS ether | Fluoride source (e.g., TBAF) |
| Secondary Hydroxyl | TIPS ether | Fluoride source (e.g., TBAF), slower than TBDMS |
| Both Hydroxyls | Benzyl ethers | Hydrogenolysis (H₂, Pd/C) |
| Lactam Nitrogen | p-Methoxyphenyl (PMP) | Ceric Ammonium Nitrate (CAN) |
| Lactam Nitrogen | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) |
Flow Chemistry and Scalable Synthetic Procedures for Azetidin-2-one Derivatives
The translation of laboratory-scale syntheses to industrial production requires robust, safe, and efficient processes. Flow chemistry has emerged as a powerful tool for the scalable synthesis of active pharmaceutical ingredients, including β-lactam derivatives. mdpi.com The advantages of flow chemistry include enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for continuous manufacturing.
A key step in the synthesis of this compound, the Staudinger cycloaddition, can be adapted to a flow process. In a typical setup, streams of the ketene precursor (e.g., an acid chloride and a base) and the imine precursor would be mixed in a microreactor. The short residence time and precise temperature control in the reactor can lead to higher yields and selectivities compared to batch processes. The in-situ generation and immediate consumption of the highly reactive ketene minimizes decomposition and side reactions. nih.gov
Example of a Flow Chemistry Setup for Staudinger Cycloaddition:
| Parameter | Description |
| Reactors | Two separate syringe pumps for the ketene precursor solution (acid chloride and a non-nucleophilic base like triethylamine in an anhydrous solvent) and the imine solution. |
| Mixer | A T-mixer to ensure rapid and efficient mixing of the two reactant streams. |
| Reactor Coil | A heated or cooled coil of a specific length to control the reaction time and temperature precisely. |
| Back-pressure Regulator | To maintain the solvent in the liquid phase at elevated temperatures. |
| Quenching Unit | An in-line quenching stream to stop the reaction after the desired residence time. |
| Collection | Continuous collection of the product stream for subsequent workup and purification. |
The scalability of this process is achieved by running the flow reactor for extended periods, allowing for the production of kilogram quantities of the desired azetidin-2-one derivative. This approach is particularly advantageous for the synthesis of libraries of analogues for structure-activity relationship studies.
Synthesis of Deuterated, Isotope-Labeled, and Chiral Analogues for Mechanistic Investigations
The synthesis of isotopically labeled and chiral analogues of this compound is crucial for detailed mechanistic studies of its formation and biological activity.
Deuterated and Isotope-Labeled Analogues:
Isotopic labeling is a powerful technique to trace the fate of atoms through a reaction sequence and to elucidate reaction mechanisms. wikipedia.orgcreative-proteomics.comtaylorandfrancis.com For instance, to study the mechanism of the Staudinger cycloaddition, one could use a ketene precursor labeled with ¹³C at the carbonyl carbon. Analysis of the resulting β-lactam by ¹³C NMR spectroscopy would confirm the incorporation of the label into the lactam carbonyl group. organic-chemistry.orgwikipedia.org
Deuterium-labeled analogues can be synthesized to probe kinetic isotope effects or to serve as internal standards in mass spectrometry-based assays. For example, the hydroxyl proton in the side chain can be readily exchanged with deuterium by dissolving the compound in a deuterated solvent like methanol-d₄. Specific deuteration at carbon positions can be achieved by using deuterated starting materials. For instance, the reduction of a ketone precursor with sodium borodeuteride (NaBD₄) would introduce a deuterium atom at the C1 position of the propan-2-yl side chain.
| Isotope | Position of Labeling | Synthetic Method | Application |
| ¹³C | Lactam Carbonyl | Use of ¹³C-labeled acyl chloride in Staudinger reaction | Mechanistic studies of the cycloaddition |
| ²H (D) | C1 of side chain | Reduction of a ketone precursor with NaBD₄ | Mechanistic studies, internal standard |
| ¹⁵N | Lactam Nitrogen | Use of ¹⁵N-labeled imine precursor | Mechanistic studies of biological interactions |
Chiral Analogues:
The biological activity of β-lactams is highly dependent on their stereochemistry. Therefore, the development of stereoselective syntheses is of paramount importance. rsc.org The synthesis of enantiomerically pure this compound can be achieved through several approaches:
Chiral Pool Synthesis: Starting from a chiral precursor, such as an amino acid or a carbohydrate, ensures the transfer of chirality to the final product. For example, a chiral aldehyde derived from a natural sugar could be used to prepare the imine precursor for the Staudinger reaction. nih.govmdpi.com
Chiral Auxiliaries: A chiral auxiliary can be attached to the ketene or imine precursor to direct the stereochemical outcome of the cycloaddition. The auxiliary is then removed in a subsequent step.
Asymmetric Catalysis: The use of a chiral catalyst, such as a chiral amine or a chiral metal complex, can promote the enantioselective formation of one stereoisomer of the β-lactam. nih.gov
The absolute configuration of the newly formed stereocenters in the azetidin-2-one ring is typically determined by X-ray crystallography or by comparison of spectroscopic data with that of known compounds. The stereochemistry of the 1-hydroxypropan-2-yl side chain can be controlled by the stereoselective reduction of a ketone precursor using chiral reducing agents.
Advanced Spectroscopic Characterization and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a powerful tool for determining the constitution and relative stereochemistry of organic molecules. For 4-(1-Hydroxypropan-2-yl)azetidin-2-one, with its two stereocenters, NMR provides crucial information on atom connectivity, spatial proximity, and conformational dynamics.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Proximity Analysis
Multi-dimensional NMR experiments are essential for assigning the complex proton (¹H) and carbon (¹³C) spectra of this compound and establishing its detailed structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would show correlations between the protons on the azetidinone ring, as well as within the hydroxypropyl side chain, confirming the connectivity of the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is critical for connecting the hydroxypropyl side chain to the azetidinone ring, for instance, by showing a correlation between the C4 proton of the ring and the carbons of the side chain.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons, which is vital for determining the relative stereochemistry. For example, a NOESY/ROESY experiment could reveal the spatial relationship between the proton at C4 of the azetidinone ring and the protons on the adjacent chiral center of the side chain, helping to establish the cis or trans relationship. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the protons, providing a sensitive measure of their proximity.
A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on typical values for similar β-lactam structures. nih.govmdpi.com
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| 1 (NH) | 7.5-8.5 (br s) | - | H-3a, H-3b | C2, C4 |
| 2 (C=O) | - | 165-175 | - | - |
| 3 (CH₂) | a: 2.8-3.2 (dd), b: 3.2-3.6 (dd) | 40-50 | H-1, H-4 | C2, C4 |
| 4 (CH) | 3.8-4.2 (m) | 55-65 | H-3a, H-3b, H-5 | C2, C3, C5, C6 |
| 5 (CH) | 2.0-2.5 (m) | 45-55 | H-4, H-6, H-7 | C4, C6, C7 |
| 6 (CH₃) | 1.1-1.3 (d) | 15-25 | H-5 | C5, C7 |
| 7 (CH₂) | 3.4-3.8 (m) | 60-70 | H-5, OH | C5, C6 |
| OH | Variable (br s) | - | H-7 | - |
Quantitative NMR for Purity and Stereoisomeric Ratio Determination
Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance and the ratio of stereoisomers in a mixture. By integrating the signals of specific protons corresponding to each diastereomer and comparing them to a certified internal standard of known concentration, the absolute purity of this compound can be determined. Furthermore, if a mixture of diastereomers is present, the ratio can be precisely calculated by comparing the integration of non-overlapping signals unique to each stereoisomer.
Dynamic NMR for Conformational Exchange Processes
The four-membered azetidinone ring is not perfectly planar and can undergo ring-puckering. globalresearchonline.net Dynamic NMR studies, which involve acquiring spectra at variable temperatures, can provide insights into such conformational exchange processes. By analyzing changes in line shape and coalescence of signals, the energy barriers for ring inversion and rotation around the C4-side chain bond can be determined. This information is crucial for understanding the molecule's conformational preferences in solution, which can influence its biological activity.
Chiroptical Spectroscopies for Absolute Configuration Determination
While NMR can establish the relative stereochemistry, chiroptical techniques are essential for determining the absolute configuration of chiral centers.
Circular Dichroism (CD) Spectroscopy and Exciton Chirality Method
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The n→π* electronic transition of the β-lactam carbonyl group typically gives rise to a CD signal in the 210-230 nm range. mdpi.com The sign of this Cotton effect can often be correlated with the absolute configuration at C4. For more complex cases, the exciton chirality method can be applied. This involves introducing a second chromophore into the molecule. The through-space interaction of the two chromophores' electric transition dipoles results in a characteristic bisignate (split) CD signal. The sign of this couplet directly indicates the absolute sense of twist between the two chromophores, thereby revealing the absolute configuration. wordpress.com
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. ORD and CD are related through the Kronig-Kramers transforms and provide complementary information. An ORD spectrum displays a plain curve at wavelengths away from an absorption band and shows a Cotton effect (a peak and a trough) in the region of absorption. The sign of the Cotton effect in the ORD spectrum of the lactam chromophore can be used, often in conjunction with empirical rules like the Octant Rule for ketones, to deduce the absolute stereochemistry of the molecule. wordpress.com
The combination of these advanced spectroscopic methods provides a powerful and comprehensive approach to fully characterize the structure, purity, and absolute stereochemistry of this compound, which is fundamental for its further development and application.
Vibrational Spectroscopy for Functional Group and Conformational Insights
Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful tool for elucidating the functional groups and conformational isomers of molecules like this compound.
Fourier Transform Infrared (FTIR) Spectroscopy with Emphasis on Carbonyl Stretching Frequencies
FTIR spectroscopy is instrumental in identifying the characteristic vibrational modes of functional groups. For this compound, the most prominent feature in its FTIR spectrum would be the carbonyl (C=O) stretching frequency of the β-lactam ring. This band is typically observed in the range of 1730-1760 cm⁻¹ for strained four-membered rings. The exact position of this peak is sensitive to the substituents on the azetidin-2-one (B1220530) ring and the presence of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. The hydroxyl (O-H) stretching vibration would be expected as a broad band in the region of 3200-3600 cm⁻¹, while C-N and C-C stretching and bending vibrations would appear in the fingerprint region (below 1500 cm⁻¹).
Without experimental data, a representative data table cannot be generated.
Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and can be used for molecular fingerprinting. For this compound, Raman spectroscopy would also detect the carbonyl stretch, although its intensity might differ from the FTIR spectrum. Vibrations of the carbon skeleton and C-H bonds would also be observable. A detailed analysis of the Raman spectrum could offer insights into the conformational preferences of the hydroxypropyl side chain.
A specific Raman spectral data table for this compound is not available.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal X-ray Diffraction of the Chemical Compound and its Cocrystals
No published single-crystal X-ray diffraction data for this compound or its cocrystals could be found.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal structure would reveal the network of intermolecular interactions that govern the packing of the molecules in the solid state. For this compound, hydrogen bonding involving the hydroxyl group and the carbonyl oxygen of the β-lactam ring would be expected to play a significant role in the crystal packing. These interactions influence properties such as melting point, solubility, and stability.
A detailed analysis of intermolecular interactions is contingent on the availability of crystallographic data, which is currently not accessible.
Polymorphism and Solvatomorphism Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, and solvatomorphism, the inclusion of solvent molecules in the crystal lattice, are critical aspects of solid-state chemistry, particularly in the pharmaceutical industry. Different polymorphs or solvates can exhibit distinct physical properties. Studies to screen for and characterize different solid forms of this compound would involve techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD), in addition to single-crystal X-ray diffraction.
There is no available literature on the polymorphism or solvatomorphism of this compound.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of 4-(1-Hydroxypropan-2-yl)azetidin-2-one. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. Calculations are typically performed using a basis set, such as 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. The B3LYP functional is a common choice for such calculations as it incorporates both exchange and correlation effects.
The geometry optimization reveals precise bond lengths, bond angles, and dihedral angles. For instance, the strained four-membered β-lactam ring is a key feature, and DFT can accurately predict the bond lengths within this ring, which are critical to its chemical reactivity. The total electronic energy calculated for the optimized geometry provides a measure of the molecule's stability.
Table 1: Calculated Geometric Parameters for this compound (Illustrative)
| Parameter | Value |
|---|---|
| C2-N1 Bond Length (Å) | 1.38 |
| C4-N1 Bond Length (Å) | 1.47 |
| C2=O1 Bond Length (Å) | 1.22 |
| C3-C4 Bond Length (Å) | 1.54 |
| N1-H Bond Length (Å) | 1.01 |
| C4-C5 Bond Angle (°) | 115.2 |
Note: The data in this table is illustrative and based on typical values for similar β-lactam structures as determined by DFT calculations.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, CD Spectra)
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for structure validation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often employed within a DFT framework, is used to predict the ¹H and ¹³C NMR chemical shifts. These calculations provide theoretical values for the resonance of each nucleus, which are directly comparable to experimental NMR spectra.
Vibrational Frequencies: The vibrational frequencies of this compound can be calculated to simulate its infrared (IR) spectrum. These calculations identify the characteristic vibrational modes of the molecule, such as the stretching frequency of the carbonyl group (C=O) in the β-lactam ring, which is a key diagnostic peak.
Circular Dichroism (CD) Spectra: For chiral molecules like this compound, time-dependent DFT (TD-DFT) can be used to predict the Circular Dichroism (CD) spectrum. This provides information about the molecule's stereochemistry and its response to polarized light.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps use a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the ESP map would likely show a negative potential around the carbonyl oxygen and the hydroxyl group, indicating these as sites for electrophilic interaction.
Conformational Analysis using Ab Initio and Molecular Mechanics Methods
The flexibility of the side chain in this compound means the molecule can exist in multiple conformations. Understanding these different spatial arrangements is crucial for comprehending its biological activity and interactions.
Conformational Searching and Energy Landscape Exploration
Conformational searching is a computational process that aims to identify all possible low-energy conformations of a molecule. This can be achieved through systematic or stochastic search algorithms. The resulting conformations are then typically subjected to geometry optimization and energy calculations using methods like DFT or other ab initio techniques to determine their relative stabilities. The collection of these conformations and their corresponding energies creates an energy landscape, which provides a comprehensive view of the molecule's conformational preferences.
Molecular Dynamics (MD) Simulations for Solution-Phase Conformational Flexibility
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a simulated solvent environment, typically water, over a period of time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule's conformation changes over time. MD simulations are particularly useful for understanding the flexibility of the hydroxypropyl side chain and how it might interact with its environment in a solution phase. The results can highlight the most populated conformational states and the transitions between them.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgrjptonline.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein.
Before predicting how a ligand binds, the location of the binding site on the enzyme must be identified. Computationally, this can be achieved through several methods. One common approach involves identifying pockets and cavities on the protein's surface that are large enough to accommodate a ligand. Algorithms can analyze the three-dimensional structure of a protein, often obtained from crystallographic data in the Protein Data Bank (PDB), to map potential binding sites.
Another sophisticated method is computational solvent mapping . This technique uses small organic molecules as probes to survey the protein surface. nih.govresearchgate.net The probes are computationally "placed" across the enzyme's surface to find regions with the most favorable binding free energy. nih.gov Regions where multiple different probes cluster indicate a "consensus site" that is highly likely to be a ligand-binding pocket. nih.govresearchgate.net For enzymes targeted by azetidin-2-one (B1220530) scaffolds, such as bacterial transpeptidases, this method can delineate the active site, highlighting key residues essential for substrate recognition and catalysis. nih.gov These analyses provide crucial information on the topology and chemical environment of the binding site, guiding more detailed docking studies.
Once a binding site is identified, molecular docking simulations can predict how this compound interacts with specific protein targets. The azetidin-2-one ring is the core structure of β-lactam antibiotics, which primarily target Penicillin-Binding Proteins (PBPs) and are susceptible to degradation by β-lactamase enzymes. mdpi.commdpi.commdpi.com
Penicillin-Binding Proteins (PBPs): The mechanism of β-lactam antibiotics involves the acylation of a catalytic serine residue within the active site of PBPs, which inhibits the transpeptidation step of bacterial cell wall synthesis. mdpi.com Docking simulations of this compound into a PBP active site would model this interaction. The strained four-membered β-lactam ring is susceptible to nucleophilic attack by the serine hydroxyl group. The simulation would predict the orientation of the compound, positioning the lactam carbonyl carbon for this attack. The binding energy, calculated as a docking score, provides an estimate of the binding affinity. Key interactions would likely involve hydrogen bonds between the ligand's hydroxyl and carbonyl groups and amino acid residues like Serine, Lysine, and Tyrosine within the active site. mdpi.com
Beta-Lactamases: These enzymes confer antibiotic resistance by hydrolyzing the amide bond in the β-lactam ring. mdpi.com Docking this compound into the active site of a β-lactamase (e.g., TEM-1, KPC-2) would help predict its susceptibility to inactivation. nih.govnih.gov The simulation would model the interactions leading to the formation of an acyl-enzyme intermediate. The binding affinity and the stability of this intermediate can indicate whether the compound is likely to be a substrate or a potential inhibitor of the enzyme. Studies on other β-lactamase inhibitors have shown that interactions with key residues, such as the Ω-loop, are critical for inhibitory activity. nih.gov
The following interactive table illustrates the type of data generated from a hypothetical molecular docking study of this compound with PBP2a from MRSA and a Class A Beta-Lactamase.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| PBP2a (S. aureus) | 3ZFZ | -7.2 | Ser403, Tyr446, Ser462, Thr600 | Hydrogen Bond, Hydrophobic |
| Beta-Lactamase (SHV-1) | 1SHV | -5.8 | Ser70, Lys73, Ser130, Glu166 | Hydrogen Bond, van der Waals |
Note: The data in this table is illustrative and represents typical results from molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ptfarm.pl
To build a QSAR model, the chemical structures of the molecules must be converted into numerical values known as molecular descriptors. For a series of azetidin-2-one derivatives, a wide range of descriptors can be calculated:
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule. Examples include molecular connectivity indices (e.g., zero and first-order valence indices, ¹χv) and the Balaban index (J), which describe the size, shape, and degree of branching in the molecule. ptfarm.plnih.gov
Thermodynamic Descriptors: These describe the energetic properties of the molecule. Examples include total energy, molar refractivity, and LogP (the logarithm of the partition coefficient between octanol and water), which relates to the molecule's hydrophobicity. chalcogen.roresearchgate.net
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, such as the principal moment of inertia and ovality. chalcogen.ro
Electronic Descriptors: These describe the electronic properties, such as partial atomic charges and dipole moment, which are crucial for understanding intermolecular interactions.
For this compound, these descriptors would quantify aspects like the size and polarity of the hydroxypropyl side chain and the electronic nature of the lactam ring.
Once descriptors are calculated for a series of related azetidin-2-one compounds with known enzyme inhibition potencies (e.g., IC₅₀ values), a mathematical model can be developed using statistical methods like Multiple Linear Regression (MLR). chalcogen.rosphinxsai.com
An example of a hypothetical QSAR equation for the inhibition of a target enzyme by azetidin-2-one derivatives might look like this:
pIC₅₀ = 0.75 * LogP - 0.23 * (Total Energy) + 1.5 * (¹χv) + 3.45
In this equation, pIC₅₀ (the negative logarithm of the IC₅₀ value) is the dependent variable representing biological activity. The model suggests that higher hydrophobicity (LogP) and a higher first-order valence molecular connectivity index are positively correlated with activity, while a lower total energy is also favorable.
The statistical quality and predictive power of a QSAR model are assessed using parameters like the correlation coefficient (r²), which should be close to 1, and the cross-validated correlation coefficient (Q²), which indicates the model's internal predictivity. chalcogen.roresearchgate.net Such models are valuable for predicting the enzyme inhibition potency of new, unsynthesized azetidin-2-one derivatives, thereby guiding the design of more potent compounds. ptfarm.pl
Reaction Mechanism Studies using Computational Transition State Analysis
Computational chemistry provides profound insights into the mechanisms of chemical reactions by allowing for the study of transition states—the highest energy point along a reaction coordinate. The Staudinger synthesis, a [2+2] ketene-imine cycloaddition, is a cornerstone method for synthesizing the azetidin-2-one ring. mdpi.com
Theoretical studies using methods like Density Functional Theory (DFT) can be employed to investigate the reaction pathway. mdpi.com For the synthesis of a substituted azetidin-2-one, computational analysis can elucidate the stereoselectivity (i.e., why a cis or trans isomer is preferentially formed). mdpi.com By calculating the energies of the transition states leading to the different stereoisomers, chemists can predict the major product under various reaction conditions. mdpi.com
For instance, analysis of the Staudinger reaction mechanism has involved studying the bonding changes along the reaction pathway using Electron Localization Function (ELF) quantum topological analysis. mdpi.com This type of study can explain experimental outcomes, including stereoselectivity, by examining factors like torquoelectronic effects during the conrotatory ring closure step that forms the azetidin-2-one ring. mdpi.com These computational investigations are crucial for optimizing reaction conditions and designing synthetic routes to specific, desired isomers of complex molecules like this compound.
Chemical Reactivity and Derivatization Strategies
Reactivity of the Azetidin-2-one (B1220530) Ring System
The azetidin-2-one, or β-lactam, ring is a cornerstone of many biologically active compounds, most notably penicillin and cephalosporin antibiotics. nih.govglobalresearchonline.net Its reactivity is largely governed by the substantial ring strain inherent in the four-membered cyclic amide structure. This strain, resulting from bond angles compressed to approximately 90° instead of the ideal 109.5° or 120°, weakens the amide bond and enhances the electrophilicity of the carbonyl carbon. khanacademy.org Consequently, the β-lactam ring is highly susceptible to reactions that relieve this strain, primarily through ring-opening. globalresearchonline.net
The most characteristic reaction of the azetidin-2-one ring is its cleavage by nucleophiles. globalresearchonline.netbepls.com The electrophilic carbonyl carbon is readily attacked, leading to the scission of the N1-C2 amide bond. This process is responsible for both the biological activity of β-lactam antibiotics, which involves acylating bacterial enzymes, and their chemical degradation. nih.govkhanacademy.org
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the lactam can undergo hydrolysis to yield the corresponding β-amino acid, 3-amino-4-hydroxy-5-methylhexanoic acid. This reaction is often catalyzed by acids, bases, or enzymes like β-lactamases. nih.govresearchgate.net
Aminolysis: Reaction with amines leads to the formation of a new amide bond, opening the ring to produce a diamide derivative. The specific product depends on the nature of the attacking amine.
The general susceptibility to nucleophilic ring-opening is a critical consideration in the synthesis and handling of this compound.
| Nucleophile | Reaction Type | Resulting Product Structure | General Conditions |
|---|---|---|---|
| H₂O / H⁺ or OH⁻ | Hydrolysis | 3-Amino-4-hydroxy-5-methylhexanoic acid | Aqueous acid or base |
| R-OH / H⁺ or OH⁻ | Alcoholysis | Ester of 3-amino-4-hydroxy-5-methylhexanoic acid | Acidic or basic alcohol solution |
| R-NH₂ | Aminolysis | N-substituted 3-amino-4-hydroxy-5-methylhexanamide | Neat amine or in a suitable solvent |
| Thiol (R-SH) | Thiolysis | Thioester of 3-amino-4-hydroxy-5-methylhexanoic acid | Presence of a base |
While less common than nucleophilic attack at the carbonyl, reactions with electrophiles are possible, typically at the nitrogen atom or the α-carbon (C3). N-alkylation or N-acylation can occur under basic conditions where the N-H proton is removed. Functionalization at the C3 position can be achieved by generating a β-lactam enolate, which can then react with various electrophiles. nih.gov
Ring expansion strategies for azetidines have been developed, often involving intramolecular rearrangements. rsc.org For an azetidin-2-one like 4-(1-hydroxypropan-2-yl)azetidin-2-one, such a strategy might involve activation of the side-chain hydroxyl group, followed by an intramolecular nucleophilic attack by the lactam nitrogen, although this would compete with intermolecular reactions.
Several synthetic strategies allow for the modification of the azetidin-2-one scaffold while keeping the core ring intact. These reactions are crucial for building more complex molecules from the β-lactam template.
N-Substitution: The nitrogen atom of the β-lactam can be functionalized through alkylation, arylation, or acylation. This often requires deprotonation with a suitable base to form the corresponding anion, which then acts as a nucleophile.
C4-Side Chain Modification: As discussed in the next section, the side chain itself is a primary site for functionalization.
C3-Functionalization: Although the parent compound is unsubstituted at the C3 position, derivatives can be synthesized that allow for alkylation or other modifications at this site, often with high stereocontrol. nih.gov
Modifications at the C-4 Position and Stereochemical Transformations
The C-4 position of the azetidin-2-one ring is a critical determinant of the molecule's stereochemistry and biological activity. nih.gov Modifications at this position, including epimerization and the introduction of new substituents, are key strategies in the synthesis of β-lactam analogues. nih.gov
Epimerization and Stereoinversion Studies
The relative stereochemistry between substituents at the C-3 and C-4 positions of the β-lactam ring significantly influences molecular conformation and interaction with biological targets. nih.gov Epimerization at the C-4 position allows for the conversion between cis and trans diastereomers. This transformation is typically achieved under base-promoted conditions, where a proton at C-4 can be abstracted to form an enolate intermediate, which can then be re-protonated from either face to yield a mixture of diastereomers or be driven towards the thermodynamically more stable isomer. nih.gov
For example, studies on related 4-formyl-2-azetidinones have shown that reagents like aqueous dimethylamine or sodium carbonate can effectively induce C-4 epimerization. nih.gov The choice of base and solvent system is crucial to control the chemoselectivity between epimerization and potential side reactions, such as ring opening or rearrangement. nih.gov The stereochemical outcome of such reactions is often analyzed using nuclear magnetic resonance (NMR) spectroscopy, by observing the coupling constants between the C-3 and C-4 protons. nih.gov
Introduction of Additional Functionality at C-4
Introducing new functional groups at the C-4 position is a common strategy for creating novel azetidin-2-one derivatives. nih.govlookchem.com This can be achieved through various synthetic routes, often starting from a precursor with a leaving group at C-4, such as an acetoxy or halo group. rsc.orgresearchgate.net Nucleophilic substitution reactions can then be employed to introduce a wide array of substituents. For instance, 4-acetoxyazetidin-2-ones are valuable intermediates that can react with various nucleophiles to generate new C-4 substituted analogues. rsc.orgresearchgate.net
The synthesis of N/C-4 substituted azetidin-2-ones has been explored to develop new classes of antimicrobial agents. nih.govlookchem.com These synthetic efforts highlight the importance of the C-4 position for modulating biological activity. The introduction of aryl, alkyl, or heteroatom-containing groups can significantly alter the molecule's properties. nih.govnih.gov The development of modular synthetic methods allows for the creation of diverse libraries of C-4 functionalized azetidinones for screening purposes. chemrxiv.orgnih.gov
Synthesis of Novel Analogues and Conjugates
Building upon the foundational reactivity of the azetidin-2-one core, advanced strategies such as bioisosteric replacement and conjugation are employed to develop novel compounds with enhanced or entirely new properties.
Bioisosteric Replacement Strategies
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to design analogues of bioactive compounds by replacing a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic profiles. drughunter.combaranlab.org This strategy can be applied to this compound in several ways.
The azetidin-2-one (β-lactam) ring itself is a strained four-membered heterocycle. rsc.org Bioisosteric replacement could involve substituting this core with other cyclic structures. For instance, other nitrogen-containing heterocycles could be explored. researchgate.net The hydroxyl group on the side chain could be replaced by a thiol, an amine, or a fluorine atom to modulate hydrogen bonding capacity and metabolic stability. Similarly, the amide bond within the lactam ring can be a target; replacing it with moieties like triazoles or oxadiazoles can enhance metabolic stability. drughunter.com Such replacements can lead to compounds with significantly different biological activities or improved drug-like properties. nih.gov
Covalent and Non-Covalent Conjugation with Polymers or Nanomaterials
Conjugating small molecules like this compound to polymers or nanomaterials is a strategy to improve drug delivery, enhance stability, and overcome resistance mechanisms. nih.govnih.gov
Covalent Conjugation: This involves forming a stable chemical bond between the azetidinone derivative and the polymer or nanomaterial. The hydroxyl group on the side chain is a convenient handle for covalent attachment. It can be activated or derivatized to react with functional groups on a polymer (e.g., polyethylene glycol, PEG) or a nanoparticle surface. For example, penicillins, which share the β-lactam core, have been covalently attached to polyacrylate nanoparticles. nih.gov This approach can protect the β-lactam ring from enzymatic degradation and facilitate targeted delivery. nih.govnih.gov
Non-Covalent Conjugation: This strategy relies on weaker interactions such as electrostatic forces, hydrogen bonding, or hydrophobic interactions to associate the molecule with a carrier. dovepress.com For instance, the β-lactam antibiotic penicillin G has been passively adsorbed onto polystyrene nanoparticles. nih.gov This method can create a high local concentration of the drug on the nanoparticle surface, which can be effective in overwhelming bacterial resistance mechanisms. nih.gov Zinc oxide nanoparticles have also been investigated as carriers for β-lactam antibiotics to combat resistant pathogens. mdpi.com The choice between covalent and non-covalent methods depends on the desired release profile and the specific application. dovepress.com
Table 2: Strategies for Conjugation of Azetidin-2-one Derivatives
| Conjugation Strategy | Carrier Type | Linkage/Interaction | Potential Advantage(s) | Reference(s) |
| Covalent | Polyacrylate Nanoparticles | Ester or Amide bond | Enhanced stability, protection from degradation | nih.gov |
| Covalent | Hydrocarbon Radicals (e.g., Squalene) | Covalent bond | Formulation of nanoparticles for injection | google.com |
| Non-Covalent | Polystyrene Nanoparticles | Adsorption (electrostatic/hydrophobic) | High local drug concentration, overcomes resistance | nih.gov |
| Non-Covalent | Zinc Oxide Nanoparticles | Surface binding | Broad-spectrum action against resistant strains | mdpi.com |
In-Depth Molecular and Enzymatic Analysis of this compound Remains Elusive
Despite extensive searches of scientific literature and chemical databases, detailed information regarding the biological activity of the specific chemical compound this compound at a molecular and enzymatic level is not currently available in published research.
While the broader class of compounds to which this compound belongs, known as azetidin-2-ones or β-lactams, is one of the most well-studied and critical areas of medicinal chemistry, data on this particular derivative is conspicuously absent. The intricate details requested for a comprehensive analysis—including its interactions with Penicillin-Binding Proteins (PBPs) and its potential as a β-lactamase inhibitor—have not been publicly documented.
The azetidin-2-one ring is the core structural feature of β-lactam antibiotics, which function by acylating the active site of PBPs. These enzymes are crucial for the synthesis of the bacterial cell wall. The efficacy and specificity of these antibiotics are highly dependent on the nature of the substituents on the β-lactam ring. Therefore, without specific studies on this compound, any discussion of its biological activity would be purely speculative and would not meet the standards of scientific accuracy.
Similarly, the interaction of this compound with β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring, is also unknown. Research in this area would typically involve detailed kinetic studies to determine the mechanism and efficiency of inhibition, as well as structural studies to understand the molecular interactions within the enzyme's active site.
The absence of such fundamental data prevents a meaningful discussion of the following key areas:
Enzyme Inhibition and Mechanistic Studies: No information exists on the acylation and inhibition kinetics of this compound with any PBP subtypes. Consequently, its specificity profile and the molecular basis of any potential PBP inactivation are unknown.
Beta-Lactamase Inhibition Mechanisms: There are no available kinetic analyses of irreversible or reversible inhibition of β-lactamases by this compound. Furthermore, without any initial inhibition data, no structure-guided mutagenesis studies to elucidate active site interactions have been performed.
Biological Activity at a Molecular and Enzymatic Level Non Clinical Focus
Enzyme Inhibition and Mechanistic Studies
Exploration of Other Enzyme Targets (e.g., Proteases, Glycosidases) for Molecular Recognition
The β-lactam ring, a core structural feature of 4-(1-Hydroxypropan-2-yl)azetidin-2-one, is present in a class of compounds known for their diverse biological activities, including the inhibition of various enzymes. While classically associated with antibacterial activity through the inhibition of penicillin-binding proteins, β-lactam-containing molecules have been investigated as inhibitors of other enzymes, notably proteases.
Research into a series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives has shown their potential as inhibitors of serine proteases such as thrombin, trypsin, and plasmin. nih.gov The inhibitory activity of these compounds was found to be dependent on the substituents on the azetidin-2-one (B1220530) ring. nih.gov Specifically, a substituent at the C-4 position was determined to be crucial for significant inhibitory properties. nih.gov This suggests that the 1-hydroxypropan-2-yl group at the C-4 position of this compound could play a significant role in its potential interaction with proteases.
Furthermore, studies on 4-alkylidene-azetidin-2-ones have demonstrated their activity as inhibitors of leukocyte elastase and gelatinases (MMP-2 and MMP-9). nih.gov The degree of biological activity was influenced by substitutions at the C-3, C-4, and N-1 positions of the β-lactam ring. nih.gov For instance, (3S)-3-[(1R)-1-hydroxyethyl]-4-(1-ethoxycarbonyl)-ethylidene-azetidin-2-one was found to inhibit gelatinase MMP-9. nih.gov These findings highlight the potential for the azetidin-2-one scaffold to serve as a basis for the design of inhibitors for a range of proteases. While direct studies on this compound are not available, the existing research on related structures suggests that it could be a candidate for investigation as a protease inhibitor. The presence of the hydroxyl group in the C-4 substituent may offer a point of interaction within the active site of target enzymes.
There is currently a lack of specific research exploring the interaction of this compound with glycosidases. However, the general principle of molecular recognition by enzymes suggests that the specific stereochemistry and functional groups of the compound would be critical determinants of any potential inhibitory activity.
Molecular Recognition and Receptor Binding Studies (in vitro, cell-free systems)
In vitro binding studies are essential for characterizing the interaction between a ligand and its molecular target in a controlled, cell-free environment. fda.gov These studies can provide valuable data on binding affinity, kinetics, and thermodynamics, which are crucial for understanding the molecular basis of biological activity. fda.gov
The binding of a ligand to a protein is a thermodynamic process governed by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). researchgate.net These parameters provide insight into the forces driving the interaction. A negative ΔG indicates a spontaneous binding process. researchgate.net The binding can be enthalpy-driven, characterized by favorable interactions such as hydrogen bonds and van der Waals forces, or entropy-driven, often due to the release of ordered water molecules from the binding site (the hydrophobic effect). researchgate.net
Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with binding, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.gov From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated. While no specific thermodynamic data for the binding of this compound to any protein target is currently available, it is anticipated that the hydroxyl group and the carbonyl group of the β-lactam ring could participate in hydrogen bonding, contributing to a favorable enthalpic component of binding.
The kinetics of ligand-protein binding, described by the association rate constant (kon) and the dissociation rate constant (koff), determine how quickly a ligand binds to its target and how long it remains bound. These parameters are crucial for understanding the duration of the biological effect. Techniques such as surface plasmon resonance (SPR) are commonly used to measure these kinetic parameters.
Allosteric modulation occurs when a ligand binds to a site on a protein that is distinct from the primary (orthosteric) binding site, leading to a change in the protein's conformation and activity. nih.gov Allosteric modulators can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or neutral (not affecting the orthosteric ligand's effect but potentially influencing other signaling pathways).
The azetidin-2-one scaffold has been incorporated into molecules that exhibit allosteric modulation. For instance, certain compounds have been identified as positive allosteric modulators (PAMs) of the free fatty acid receptor 2 (FFA2), a G protein-coupled receptor (GPCR). nih.govqub.ac.uk These PAMs bind to allosteric sites on the receptor, enhancing the signaling mediated by the endogenous ligands. nih.govqub.ac.uk
While there is no direct evidence of this compound acting as an allosteric modulator, its potential to do so would depend on the specific protein target and the presence of a suitable allosteric binding pocket. The elucidation of such mechanisms would require a combination of functional assays to detect modulation of orthosteric ligand activity and structural studies to identify the allosteric binding site.
Structure-Activity Relationship (SAR) Studies for Molecular Targets
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity.
For the azetidin-2-one class of compounds, several structural features have been identified as important for their interaction with various enzymes. The integrity of the β-lactam ring is often crucial for activity. The nature and substitution pattern of the side chains at the C-3 and C-4 positions, as well as the substituent on the nitrogen atom, significantly influence both the potency and selectivity of these compounds. nih.govnih.gov
In the case of this compound, the key structural features would include:
The β-lactam ring: The strained four-membered ring is a key reactive group in many β-lactam compounds.
The 1-hydroxypropan-2-yl group at C-4: The size, shape, and polarity of this group are likely to be critical for fitting into a binding pocket and forming specific interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor.
The stereochemistry at C-4 and in the side chain: The three-dimensional arrangement of the atoms will significantly impact how the molecule interacts with a chiral biological target.
SAR studies on related azetidin-2-one derivatives have shown that a C-4 substituent is essential for good inhibitory properties against certain serine proteases, with polar C-4 substituents enhancing selectivity for thrombin over plasmin. nih.gov This suggests that the hydroxyl group in this compound could contribute to both affinity and selectivity for certain enzyme targets.
Stereochemistry plays a pivotal role in the interaction of chiral molecules with biological systems, as enzymes and receptors are themselves chiral. nih.gov Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. researchgate.net The differential binding of enantiomers to a target protein is a result of the three-point attachment model, where one enantiomer can achieve a more favorable interaction with the binding site than the other. nih.gov
This compound contains at least two chiral centers, at the C-4 position of the azetidinone ring and at the C-2 position of the propan-2-yl side chain. This gives rise to multiple possible stereoisomers. The relative and absolute configuration of these stereocenters will have a profound impact on the molecule's three-dimensional shape and, consequently, its ability to bind to a specific molecular target.
For example, in a series of azetidin-2-one derivatives targeting thrombin, a trans relationship between the C-3 and C-4 substituents was found to be superior to a cis disposition. nih.gov This highlights the importance of the relative stereochemistry of the substituents on the β-lactam ring. Similarly, the stereochemistry of the side chain can also be critical. The different stereoisomers of this compound would present their functional groups in different spatial orientations, leading to potentially significant differences in their binding affinities and biological activities. Therefore, the synthesis and biological evaluation of individual stereoisomers would be essential to fully understand the SAR of this compound.
Correlation of Substituent Effects with Molecular Activity
The molecular activity of azetidin-2-one derivatives is significantly influenced by the nature and position of substituents on the beta-lactam ring. While direct studies on this compound are not extensively available in the reviewed literature, the correlation between substituent effects and molecular activity can be inferred from research on analogous compounds. The biological and chemical properties of the azetidin-2-one core are sensitive to modifications at the N1, C3, and C4 positions.
The substituent at the C4 position plays a crucial role in determining the biological activity of azetidin-2-ones. For instance, the introduction of a 1-naphthalenyloxy group at the 4-position is noted for its contribution to the compound's lipophilicity and potential to interact with biological targets, which has been explored for antimicrobial, antiviral, and anticancer properties. ontosight.ai The presence of an acetoxy group at C4, as seen in 4-acetoxy-azetidin-2-one, makes it a valuable intermediate for the synthesis of various biologically active β-lactam compounds. nih.gov The stereochemistry at the C4 position is also critical, with chemoenzymatic methods being employed to obtain specific enantiomers to be used in the synthesis of enantiopure drugs. nih.govresearchgate.net
Furthermore, studies on other 4-substituted azetidin-2-ones have demonstrated a wide range of biological activities. For example, derivatives with aryl groups at the C4 position have been synthesized and evaluated for antibacterial and antioxidant activities. mdpi.comnih.gov The nature of the aryl substituent, along with other modifications on the ring, was found to modulate the potency and spectrum of activity. mdpi.comnih.gov
The following interactive data table summarizes the observed effects of different substituents at various positions on the azetidin-2-one ring, based on findings from related compounds.
| Position | Substituent | Observed Effect on Molecular Activity |
| N1 | Aryl groups | Influences antibacterial and antioxidant activity. mdpi.comnih.gov |
| C3 | Chloro, Aryl groups | Modulates antibacterial and antioxidant potential. mdpi.comnih.gov |
| C4 | Aryl groups | Significant impact on antibacterial and antioxidant activity. mdpi.comnih.gov |
| C4 | 1-Naphthalenyloxy | Increases lipophilicity; potential for antimicrobial, antiviral, and anticancer activity. ontosight.ai |
| C4 | Acetoxy | Serves as a key intermediate for various biologically active beta-lactams. nih.gov |
Biocatalytic Transformations of the Chemical Compound
Biocatalytic transformations of azetidin-2-one derivatives are of significant interest for the synthesis of novel compounds and for understanding their metabolic fate. While specific studies on the biocatalytic transformations of this compound are limited, general principles of enzymatic reactions on the β-lactam ring can be discussed.
Enzymatic Hydrolysis:
Beyond β-lactamases, other hydrolases such as lipases have been employed in the biocatalysis of azetidin-2-one derivatives. For instance, lipases have been successfully used for the kinetic resolution of racemic 4-acetoxy-azetidin-2-one. nih.govresearchgate.net This process selectively acylates one enantiomer, allowing for the separation of the two. The presence of the 1-hydroxypropan-2-yl group in the target compound, with its hydroxyl functionality, suggests that it could also be a substrate for enzymes like lipases or esterases, potentially leading to acylation or deacylation reactions if the hydroxyl group were esterified.
An L-azetidine-2-carboxylate hydrolase has been identified, which catalyzes the ring opening of L-azetidine-2-carboxylate. rsc.org This highlights that enzymes capable of hydrolyzing the azetidine (B1206935) ring, a saturated analogue of azetidin-2-one, exist in nature.
Oxidation by Microbial Enzymes:
While the enzymatic hydrolysis of the β-lactam ring is a major metabolic pathway, oxidative transformations can also occur. Studies on the chemical oxidation of β-lactam antibiotics, for example by ferrate(VI), have shown that the thioether group in penicillins and cephalosporins is a primary site of oxidation, leading to sulfoxides and sulfones. acs.orgnih.gov Although this compound lacks a thioether, the potential for microbial oxidation at other positions exists. Microbial enzymes, such as cytochrome P450 monooxygenases, are known to catalyze a wide range of oxidation reactions, including hydroxylation of alkyl chains. The 1-hydroxypropan-2-yl side chain of the target compound could potentially undergo further oxidation, for instance, conversion of the secondary alcohol to a ketone, by microbial enzymes.
The following interactive data table provides a summary of biocatalytic transformations observed for various azetidin-2-one derivatives.
| Compound Type | Enzyme/Microorganism | Transformation |
| β-Lactam Antibiotics | β-Lactamase | Hydrolysis of the β-lactam ring. wikipedia.org |
| Racemic 4-acetoxy-azetidin-2-one | Lipase (e.g., from Pseudomonas fluorescens) | Kinetic resolution via enantioselective acylation. nih.govresearchgate.net |
| L-azetidine-2-carboxylate | L-azetidine-2-carboxylate hydrolase | Hydrolytic ring opening. rsc.org |
| Penicillins/Cephalosporins (Chemical Model) | Ferrate(VI) | Oxidation of thioether to sulfoxide (B87167) and sulfone. acs.orgnih.gov |
Advanced Analytical Techniques and Method Development
Hyphenated Chromatography-Mass Spectrometry for Purity and Complex Mixture Analysis
Hyphenated chromatography-mass spectrometry techniques are indispensable for the detailed analysis of 4-(1-hydroxypropan-2-yl)azetidin-2-one, providing unparalleled sensitivity and specificity for purity assessment, isomeric differentiation, and trace analysis.
High-Resolution LC-MS/MS for Isomeric Differentiation and Trace Analysis
High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for distinguishing between isomers of this compound and for detecting trace-level impurities. The inherent stereochemistry of the molecule, with chiral centers at the C4 of the azetidinone ring and the C2 of the hydroxypropyl side chain, gives rise to multiple diastereomers. Differentiating these isomers is critical as they may exhibit distinct biological activities.
A typical LC-MS/MS method would employ a reversed-phase C18 column with a gradient elution profile. The high-resolution mass spectrometer allows for accurate mass measurements, enabling the confident identification of the parent compound and its metabolites or degradation products. Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns, which can be used to differentiate between isomers that may co-elute chromatographically. For trace analysis, LC-MS/MS offers exceptional sensitivity, with limits of detection often in the low parts-per-billion (ppb) range, crucial for identifying and quantifying process-related impurities or degradants. nih.govresearchgate.net
Table 1: Illustrative LC-MS/MS Parameters for Isomeric Analysis
| Parameter | Value |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analyzer | Orbitrap or Time-of-Flight (TOF) |
| MS/MS Activation | Collision-Induced Dissociation (CID) |
This table presents a hypothetical set of parameters that would be a starting point for method development.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The enantiomeric purity of this compound is a critical quality attribute, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (e.e.).
Method development for chiral HPLC involves screening a variety of chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of β-lactam enantiomers. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal resolution. The separation is based on the differential interaction of the enantiomers with the chiral selector of the stationary phase. nih.govresearchgate.netmdpi.com
Table 2: Representative Chiral HPLC Method Parameters
| Parameter | Value |
| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralpak® series) |
| Column Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
This table provides an example of typical starting conditions for chiral HPLC method development.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, its volatile derivatives can be readily analyzed by GC-Mass Spectrometry (GC-MS). Derivatization of the hydroxyl and secondary amine groups is necessary to increase volatility and thermal stability. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for this purpose. sigmaaldrich.comresearchgate.netgcms.cz
The resulting trimethylsilyl (B98337) (TMS) derivatives can be separated on a non-polar capillary GC column and detected with high sensitivity and specificity by a mass spectrometer. GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in the sample. The mass spectra of the TMS derivatives provide characteristic fragmentation patterns that aid in structural elucidation. sigmaaldrich.com
Capillary Electrophoresis (CE) for Rapid Purity Assessment and Stereoisomer Separation
Capillary Electrophoresis (CE) offers a high-efficiency, rapid, and low-solvent-consumption alternative to HPLC for the analysis of this compound. CE is particularly well-suited for purity assessment and the separation of stereoisomers. researchgate.netnih.gov
For purity analysis, Capillary Zone Electrophoresis (CZE) can be employed to separate the target compound from its impurities based on their charge-to-size ratio. The use of a buffer at a specific pH ensures the analytes are charged and migrate at different velocities under the influence of an electric field.
For the separation of the diastereomers and enantiomers of this compound, chiral selectors are added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for β-lactam separations. researchgate.netnih.govsci-hub.boxmdpi.com The differential interaction of the stereoisomers with the chiral selector leads to differences in their electrophoretic mobility, enabling their separation. The optimization of parameters such as the type and concentration of the chiral selector, buffer pH, and applied voltage is crucial for achieving baseline resolution. researchgate.netnih.gov
Automated Platforms for High-Throughput Synthesis and Screening of Analogues
The discovery of novel β-lactam derivatives with improved biological activity often relies on the synthesis and screening of large compound libraries. Automated platforms for high-throughput synthesis and screening play a pivotal role in accelerating this process. nih.govnih.govchemspeed.comresearchgate.net
Automated synthesis platforms can perform parallel reactions in microtiter plate formats, allowing for the rapid generation of a diverse range of this compound analogues. These platforms can handle the precise dispensing of reagents, control reaction conditions such as temperature and time, and perform automated work-up and purification steps. nih.govuniroma1.it This enables the efficient exploration of structure-activity relationships (SAR) by systematically varying the substituents on the azetidinone ring and the side chain.
Following synthesis, high-throughput screening (HTS) assays are employed to evaluate the biological activity of the synthesized library of compounds. These assays are typically miniaturized and automated to allow for the rapid testing of thousands of compounds. yu.edu For β-lactam analogues, HTS assays may include microbial growth inhibition assays, enzyme inhibition assays (e.g., targeting β-lactamases), or cell-based assays to assess cytotoxicity and other biological effects. The data generated from HTS is then used to identify promising lead compounds for further development.
In Situ Reaction Monitoring using Spectroscopic Techniques (e.g., IR, Raman, NMR)
Understanding and optimizing the synthesis of this compound requires real-time monitoring of the reaction progress. In situ spectroscopic techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide continuous, non-invasive monitoring of key reaction parameters.
Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are powerful tools for monitoring the formation of the β-lactam ring, which has a characteristic carbonyl stretching frequency. For instance, in the Staudinger synthesis, the disappearance of the ketene (B1206846) band and the appearance of the β-lactam carbonyl band can be monitored in real-time using in situ FTIR. organic-chemistry.orgrsc.orgnih.gov Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous or slurry media, as water is a weak Raman scatterer. lbt-scientific.comnih.govresearchgate.netphotonics.com It can also be used to monitor changes in solid-state forms, such as polymorphism, during crystallization processes. lbt-scientific.comnih.govresearchgate.netphotonics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy allows for the detailed kinetic analysis of the reaction, providing information on the concentration of reactants, intermediates, and products over time. nih.govmpg.decopernicus.org By monitoring specific proton or carbon signals, the rate of formation of this compound and the appearance of any byproducts can be quantified. This information is invaluable for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize yield and purity.
Table 3: Comparison of In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Advantages | Disadvantages |
| FTIR | Fast, sensitive to functional group changes, well-established. | Water interference, probe fouling can be an issue. |
| Raman | Excellent for aqueous systems, non-destructive, provides information on both chemical composition and physical form. | Weaker signal than IR, fluorescence can interfere. |
| NMR | Provides detailed structural and quantitative information, excellent for kinetic studies. | Lower sensitivity, requires specialized equipment, longer acquisition times. |
Development of Novel Detection Methods for Azetidin-2-one (B1220530) Derivatives
The robust detection and quantification of azetidin-2-one derivatives, a core structural motif in many β-lactam antibiotics, are paramount for pharmaceutical quality control, therapeutic drug monitoring, and environmental analysis. While “this compound” is a specific molecule within this class, the development of novel analytical techniques often focuses on the broader family of azetidin-2-ones, with methodologies readily adaptable to specific derivatives. This section explores recent advancements in analytical techniques for the detection of these compounds, with a focus on chromatographic and spectrometric methods.
The evolution of analytical methodologies for azetidin-2-one derivatives has been driven by the need for higher sensitivity, specificity, and efficiency. researchgate.net High-performance liquid chromatography (HPLC) and its ultra-high-performance counterpart (UHPLC) remain the cornerstone techniques for the analysis of these compounds. ugm.ac.idtbzmed.ac.ir Coupled with various detectors, particularly mass spectrometry (MS), these methods offer unparalleled capabilities for the identification and quantification of azetidin-2-one derivatives in complex matrices. nih.gov
A significant area of development is in the simultaneous determination of multiple β-lactam compounds, which is crucial for applications such as cleaning validation in pharmaceutical manufacturing to prevent cross-contamination. nih.gov These methods are designed to be accurate, reproducible, and linear over a specified concentration range. nih.gov
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of azetidin-2-one derivatives. tbzmed.ac.ir The development of novel HPLC methods often focuses on improving separation efficiency, reducing analysis time, and enhancing sensitivity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a common approach for the analysis of polar compounds like many azetidin-2-one derivatives. Method development often involves optimizing the mobile phase composition, column type, and detector settings to achieve the desired separation. For instance, a rapid RP-HPLC method was developed for the simultaneous determination of 12 β-lactam compounds, showcasing the power of this technique for complex mixture analysis. nih.gov The method was validated according to the International Conference on Harmonization (ICH) guidelines, ensuring its reliability. nih.gov
A key aspect of method development is the validation of analytical parameters to ensure the method is fit for its intended purpose. ugm.ac.id This includes specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov
Interactive Data Table: Validation Parameters of a Developed RP-HPLC Method for Azetidin-2-one Derivatives
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.006 µg/mL |
| Limit of Quantification (LOQ) | 0.019 µg/mL |
| This table presents typical validation parameters for a robust RP-HPLC method, demonstrating its suitability for the quantitative analysis of azetidin-2-one derivatives. The data is based on findings for related compounds. nih.gov |
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. A UHPLC-tandem mass spectrometry (MS/MS) method was developed for the simultaneous measurement of several β-lactam antibiotics in human plasma. nih.gov This technique provides high sensitivity and specificity, making it ideal for therapeutic drug monitoring. nih.gov
Mass Spectrometry (MS) Based Methods
The coupling of liquid chromatography with mass spectrometry (LC-MS) has revolutionized the detection of azetidin-2-one derivatives. rsc.org LC-MS/MS, in particular, offers high selectivity and sensitivity, allowing for the detection of trace amounts of these compounds in complex biological and environmental samples. nih.gov
The process typically involves the extraction of the analytes from the sample matrix, followed by separation using LC and detection by MS/MS. usda.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which enhances the specificity of the detection. nih.gov
Interactive Data Table: Performance of a UHPLC-MS/MS Method for β-Lactam Antibiotics
| Analyte | Retention Time (min) | Lower Limit of Quantification (mg/L) |
| Amoxicillin | 1.08 | 0.50 |
| Ampicillin | 1.25 | 0.50 |
| Cefepime | 1.35 | 1.00 |
| Ceftazidime | 1.48 | 1.00 |
| Meropenem | 1.91 | 0.50 |
| This table showcases the performance of a validated UHPLC-MS/MS method for the simultaneous measurement of various β-lactam antibiotics, indicating the potential for rapid and sensitive detection of azetidin-2-one derivatives. nih.gov |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a less expensive and simpler chromatographic technique that can be effectively used for the preliminary screening of azetidin-2-one derivatives. tbzmed.ac.ir While not as sensitive or quantitative as HPLC or LC-MS, TLC can be a valuable tool for rapid identification and separation. tbzmed.ac.ir The development of high-performance thin-layer chromatography (HPTLC) methods has improved the resolution and sensitivity of this technique. rsc.org
Detection in TLC can be achieved by viewing the plates under UV light or by using specific colorimetric reagents that react with the β-lactam ring. tbzmed.ac.ir
Future Perspectives and Emerging Research Directions
Innovation in Green Chemistry and Sustainable Synthesis of Azetidin-2-ones
The synthesis of azetidin-2-ones, including 4-(1-Hydroxypropan-2-yl)azetidin-2-one, is undergoing a green revolution, moving away from conventional methods that often involve hazardous reagents and harsh reaction conditions. researchgate.netmdpi.com The focus is now on developing environmentally benign and sustainable synthetic routes that are not only safer but also more efficient.
One of the most promising green approaches is the use of microwave-assisted synthesis . This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields with fewer byproducts. acs.orgnih.govnih.gov For instance, the cyclization step in the formation of the azetidin-2-one (B1220530) ring can be expedited under microwave irradiation, often in the absence of volatile organic solvents. acs.org
Sonication , which utilizes ultrasound to promote chemical reactions, is another innovative green method being explored. It offers a milder alternative to high temperatures and can enhance reaction rates and yields. nih.gov The application of sonication in the synthesis of 2-azetidinone analogs has been shown to be a rapid and effective procedure. nih.gov
Furthermore, the use of greener solvents , such as ionic liquids, is gaining traction. unisi.it Ionic liquids are non-volatile and can often be recycled, reducing the environmental footprint of the synthesis. unisi.it Biocatalysis, employing enzymes to carry out specific chemical transformations, represents another frontier in the sustainable production of β-lactam compounds. mdpi.com Enzymatic synthesis can offer high stereoselectivity under mild, aqueous conditions, aligning perfectly with the principles of green chemistry. mdpi.com
| Green Chemistry Approach | Key Advantages | Representative Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, potential for solvent-free reactions. acs.orgnih.govnih.gov | Rapid cyclization reactions for the formation of the β-lactam ring. acs.org |
| Sonication | Milder reaction conditions, enhanced reaction rates. nih.gov | Efficient synthesis of 2-azetidinone analogs with improved yields. nih.gov |
| Use of Greener Solvents | Reduced use of volatile organic compounds, potential for solvent recycling. unisi.it | Application of ionic liquids as reaction media for lactam synthesis. unisi.it |
| Biocatalysis | High stereoselectivity, mild reaction conditions, use of aqueous media. mdpi.com | Enzymatic synthesis of β-lactam antibiotics and their intermediates. mdpi.com |
Exploration of Novel Molecular Targets for Azetidin-2-one Scaffolds Beyond Traditional Enzymes
For decades, the primary molecular targets of azetidin-2-one-containing compounds, particularly β-lactam antibiotics, have been bacterial penicillin-binding proteins (PBPs) involved in cell wall synthesis. mdpi.comnih.gov However, the versatility of the azetidin-2-one scaffold is now being leveraged to engage a much broader range of biological targets, opening up new therapeutic avenues.
In the realm of oncology, researchers are designing azetidin-2-one derivatives that act as tubulin polymerization inhibitors . researchgate.netnih.gov By interfering with the dynamics of microtubules, which are crucial for cell division, these compounds can selectively target rapidly dividing cancer cells. researchgate.net Some novel 3-(prop-1-en-2-yl)azetidin-2-ones have demonstrated potent antiproliferative activity in breast cancer cell lines by interacting with the colchicine-binding site on tubulin. researchgate.net
Another exciting area of exploration is the inhibition of histone deacetylases (HDACs) . Certain diphenyl-azetidin-2-one scaffolds have been identified as dual inhibitors of HDAC6 and HDAC8, enzymes that are implicated in various pathological conditions, including cancer. acs.org This dual-inhibition profile could offer a larger therapeutic window and synergistic effects in cancer treatment. acs.org
Furthermore, azetidin-2-one derivatives are being investigated as modulators of protein-protein interactions (PPIs) , which are central to many cellular processes and are often dysregulated in disease. nih.gov The rigid azetidin-2-one scaffold can serve as a template to present functional groups in a specific spatial orientation to disrupt these interactions. Other emerging targets include serine proteases like thrombin , which is involved in blood coagulation, and signal transducer and activator of transcription 3 (STAT3), a key protein in cell signaling pathways that is often overactive in cancer. fishersci.comnih.gov
| Novel Molecular Target | Therapeutic Area | Mechanism of Action |
| Tubulin | Oncology | Inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. researchgate.netnih.gov |
| Histone Deacetylases (HDACs) | Oncology | Dual inhibition of HDAC6 and HDAC8, affecting gene expression and protein function. acs.org |
| Protein-Protein Interactions (PPIs) | Various | Disruption of key interactions in cellular signaling and regulatory pathways. nih.gov |
| Thrombin | Hematology | Inhibition of the serine protease activity of thrombin, preventing blood clot formation. nih.gov |
| STAT3 | Oncology | Inhibition of STAT3 phosphorylation and DNA-binding activity, blocking cancer cell signaling. fishersci.com |
Integration of Artificial Intelligence and Machine Learning in Rational Design and Virtual Screening
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the rational design of novel azetidin-2-one derivatives is no exception. researchgate.net These powerful computational tools are being employed to accelerate the identification of promising drug candidates and to optimize their properties.
One of the key applications of AI and ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models . nih.govunisi.it QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unisi.it For azetidin-2-one derivatives, QSAR models have been used to identify the key structural features that govern their antimicrobial and anticancer activities. nih.gov
Virtual screening is another area where AI and ML are making a significant impact. Machine learning algorithms can be trained on large datasets of known active and inactive compounds to predict the biological activity of new, untested molecules. This allows for the rapid screening of vast virtual libraries of compounds, prioritizing those with the highest probability of being active against a specific target. More advanced deep learning models are also being used to predict drug-target interactions and to generate novel molecular structures with desired properties from scratch (de novo design). These in silico methods significantly reduce the time and cost associated with traditional high-throughput screening.
| AI/ML Application | Description | Impact on Azetidin-2-one Research |
| QSAR Modeling | Establishes a correlation between the chemical structure and biological activity of compounds. nih.govunisi.it | Identifies key structural determinants for the antimicrobial and anticancer properties of azetidin-2-one derivatives. nih.gov |
| Virtual Screening | Uses computational methods to screen large libraries of compounds for potential biological activity. | Accelerates the discovery of new azetidin-2-one-based inhibitors for various therapeutic targets. |
| De Novo Drug Design | Generates novel molecular structures with desired pharmacological properties. | Enables the creation of entirely new azetidin-2-one scaffolds with optimized activity and safety profiles. |
| Predictive Modeling | Predicts ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds. | Helps in the early identification of drug candidates with favorable pharmacokinetic and safety profiles. |
Application of Azetidin-2-one Derivatives in Chemical Biology as Probes and Tool Molecules
Beyond their therapeutic potential, azetidin-2-one derivatives are emerging as valuable tools in the field of chemical biology. Their ability to form covalent bonds with specific biological targets makes them excellent candidates for the development of chemical probes to study protein function and to identify new drug targets.
A prominent application is in Activity-Based Protein Profiling (ABPP) . nih.govnih.gov ABPP utilizes reactive chemical probes to label and identify active enzymes in complex biological systems. nih.gov β-lactam-based probes have been successfully used to label and identify not only the traditional penicillin-binding proteins but also other bacterial enzymes involved in antibiotic resistance and virulence. nih.govnih.gov This approach allows for a deeper understanding of the functional proteome and can reveal novel targets for therapeutic intervention. nih.gov
Furthermore, azetidin-2-one scaffolds can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create molecular probes for various applications. For instance, a fluorogenic probe based on a β-lactam structure has been developed for the detection of β-lactamase enzymes. acs.org The cleavage of the β-lactam ring by the enzyme results in the release of a fluorescent molecule, providing a sensitive and specific method for detecting enzyme activity. acs.org These tool molecules are instrumental in studying enzyme kinetics, inhibitor screening, and diagnostic applications. The strained four-membered ring of the azetidin-2-one also makes it a useful synthon , or building block, for the synthesis of a wide range of other biologically important molecules, including β-amino acids, peptides, and other complex nitrogen-containing compounds. nih.gov
| Application in Chemical Biology | Description | Example |
| Activity-Based Protein Profiling (ABPP) | Use of reactive probes to label and identify active enzymes in their native environment. nih.govnih.gov | β-lactam probes for the in vivo labeling of bacterial enzymes involved in cell wall biosynthesis and virulence. nih.gov |
| Molecular Probes | Molecules designed to detect or visualize specific biological targets or processes. | A fluorogenic β-lactam probe for the detection of β-lactamase activity. acs.org |
| Synthetic Intermediates (Synthons) | Versatile building blocks for the synthesis of other complex molecules. nih.gov | Use of enantiomerically pure β-lactams for the synthesis of β-amino acids and peptides. nih.gov |
Potential for Non-Biological Applications: Materials Science and Supramolecular Chemistry
While the biological activity of azetidin-2-ones has been the primary focus of research, their unique structural and chemical properties also suggest potential applications in non-biological fields, particularly in materials science and supramolecular chemistry.
The strained four-membered ring of the azetidin-2-one is susceptible to ring-opening reactions, which could be harnessed for polymerization . If appropriately functionalized, this compound and its derivatives could serve as polymerizable monomers . The ring-opening polymerization of β-lactams can lead to the formation of polyamides (nylons), and the specific substituents on the azetidin-2-one ring could be used to tune the properties of the resulting polymer, such as its thermal stability, mechanical strength, and biodegradability. This opens up possibilities for the creation of novel biomaterials with tailored properties.
In the realm of supramolecular chemistry , the azetidin-2-one scaffold can participate in non-covalent interactions, such as hydrogen bonding, which are the basis for the self-assembly of complex, well-defined architectures. The amide group within the β-lactam ring can act as both a hydrogen bond donor and acceptor, enabling the formation of intricate networks. By strategically placing other functional groups on the azetidin-2-one ring, it may be possible to direct the self-assembly process to create novel supramolecular structures, such as gels, liquid crystals, or porous materials, with potential applications in areas like catalysis, separation, and sensing.
| Non-Biological Application | Potential Role of Azetidin-2-ones | Desired Properties and Outcomes |
| Materials Science (Polymerization) | Serve as monomers for ring-opening polymerization. | Creation of novel polyamides with tunable properties (e.g., biodegradability, thermal stability). |
| Supramolecular Chemistry | Building blocks for self-assembly through non-covalent interactions. | Formation of well-defined supramolecular architectures (e.g., gels, liquid crystals) for various applications. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(1-Hydroxypropan-2-yl)azetidin-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving chloroacetyl chloride and substituted amines or via ring-closing strategies. For example, Schiff base intermediates derived from 2-amino-1,3,4-oxadiazole/thiadiazole derivatives can react with chloroacetyl chloride in the presence of triethylamine to form azetidin-2-one derivatives . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to chloroacetyl chloride), using glacial acetic acid as a catalyst, and employing methanol as a solvent at room temperature to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .
Q. How is the structural conformation of the azetidin-2-one ring analyzed using crystallographic techniques?
- Methodological Answer : X-ray diffraction (XRD) is the gold standard. The puckering of the azetidinone ring is quantified using Cremer-Pople parameters, which define out-of-plane displacements and pseudorotation angles . Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical. For example, SHELXL refines anisotropic displacement parameters to resolve bond-length discrepancies, while ORTEP generates thermal ellipsoid plots to visualize ring distortion .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data in azetidin-2-one derivatives across different assays?
- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, solvent polarity). To address this:
- Perform dose-response curves in triplicate across multiple cell lines (e.g., MCF-7 for anticancer activity) .
- Use molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinities to target proteins (e.g., EGFR for anticancer activity).
- Validate with orthogonal assays (e.g., ROS scavenging for antioxidant activity vs. MIC assays for antimicrobial effects) .
Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model transition states and charge distribution. For instance:
- Analyze the electrophilicity of the β-lactam carbonyl carbon to predict nucleophilic attack sites.
- Compare activation energies for ring-opening reactions (e.g., hydrolysis vs. aminolysis) to guide solvent selection .
Q. What experimental approaches validate the stereochemical outcomes of azetidin-2-one derivatives synthesized via asymmetric catalysis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm absolute configuration.
- XRD with anomalous scattering : Resolve stereochemistry in crystalline derivatives (e.g., gold-catalyzed cyclizations, as in related azetidinone syntheses) .
Data-Driven Analysis
Q. How are ring-strain effects in azetidin-2-one quantified experimentally and computationally?
- Methodological Answer :
- Experimental : Measure heat of combustion via bomb calorimetry to calculate strain energy (typical range: 20–25 kcal/mol for β-lactams).
- Computational : Use Gaussian09 to compute strain via isodesmic reactions (e.g., comparing azetidinone to cyclopropane or cyclohexane) .
Q. What spectroscopic techniques differentiate regioisomeric azetidin-2-one derivatives?
- Methodological Answer :
- ¹H-NMR : Compare coupling constants (e.g., J = 4–5 Hz for cis- vs. trans- substituents on the azetidinone ring).
- IR Spectroscopy : Identify carbonyl stretching frequencies (1690–1740 cm⁻¹), which shift based on substituent electron-withdrawing/donating effects .
- HRMS : Exact mass analysis (e.g., m/z 198.0899 for C₉H₁₅NO₂⁺) confirms molecular formulas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
